

# Spectroscopic Profile of Methyl 4-methylpentanoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-methylpentanoate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 4-methylpentanoate** ( $C_7H_{14}O_2$ ; Molar Mass: 130.18 g/mol). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted  $^1H$  and  $^{13}C$  NMR spectral data for **Methyl 4-methylpentanoate**.

### $^1H$ NMR Spectroscopy

The proton NMR spectrum of **Methyl 4-methylpentanoate** is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **Methyl 4-methylpentanoate** (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-OCH <sub>3</sub>
~2.25	Triplet	2H	-CH <sub>2</sub> -C=O
~1.62	Nonet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.50	Quartet	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~0.88	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For **Methyl 4-methylpentanoate**, seven distinct signals are predicted.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Methyl 4-methylpentanoate** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~174.2	C=O
~51.5	-OCH <sub>3</sub>
~34.0	-CH <sub>2</sub> -C=O
~33.8	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~27.8	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22.4	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyl 4-methylpentanoate** is characterized by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as C-H bonds of the alkyl chain.

Table 3: Predicted IR Spectroscopic Data for **Methyl 4-methylpentanoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2955	Strong	C-H stretch (sp <sup>3</sup> )
~1740	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (CH <sub>2</sub> and CH <sub>3</sub> )
~1365	Medium	C-H bend (gem-dimethyl)
~1170	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The electron ionization (EI) mass spectrum of **Methyl 4-methylpentanoate** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

Table 4: Key Mass Spectrometry Data for **Methyl 4-methylpentanoate**

m/z	Relative Intensity	Proposed Fragment
130	Low	[M] <sup>+</sup> (Molecular Ion)
87	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
74	High (Base Peak)	McLafferty rearrangement product
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

The fragmentation of **Methyl 4-methylpentanoate** is primarily driven by cleavage of the ester group and rearrangements. The base peak at m/z 74 is a characteristic fragment for methyl esters and arises from a McLafferty rearrangement. The peak at m/z 43 corresponds to the stable isopropyl cation.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above for a liquid sample such as **Methyl 4-methylpentanoate**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 4-methylpentanoate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). For  $^{13}\text{C}$  NMR, a more concentrated sample (50-100 mg) may be required.
- Filtration: Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Utilize a standard single-pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

### Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 4-methylpentanoate** is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

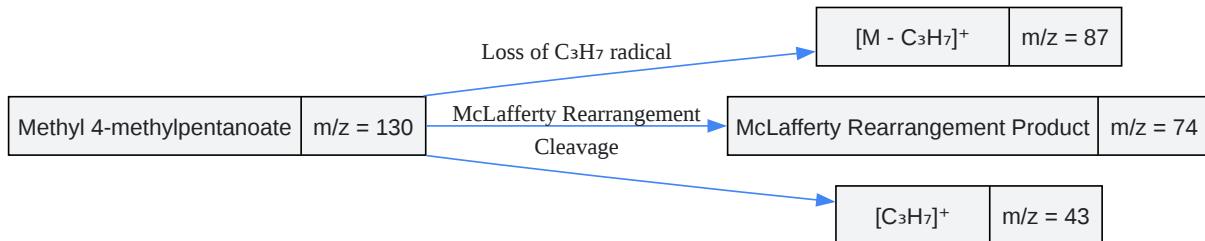
- Instrumentation: Place the salt plate assembly into the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty salt plates should be recorded prior to the sample spectrum and automatically subtracted by the instrument software.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  30-200).
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum.

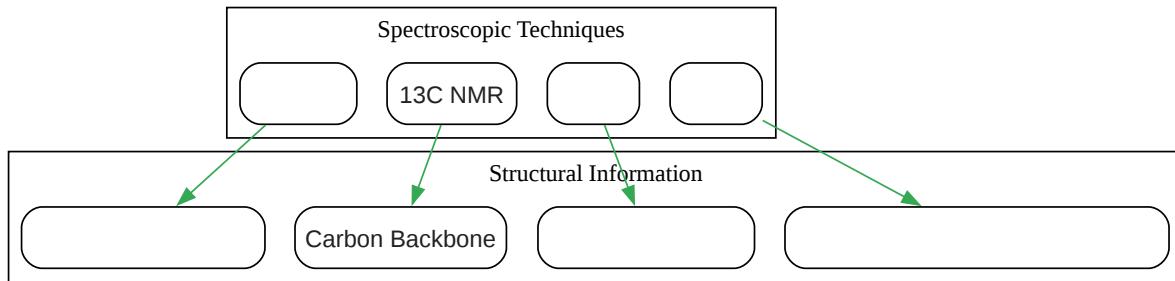
## Visualizations

The following diagrams illustrate key relationships and processes described in this guide.



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Caption: Mass Spectral Fragmentation Pathway of **Methyl 4-methylpentanoate**.

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Caption: Correlation of Spectroscopic Techniques to Structural Information.

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## References

- 1. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
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